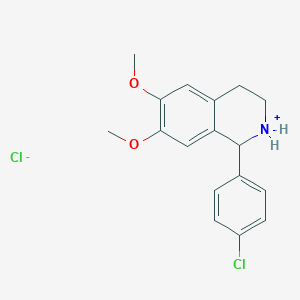

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chlorophenyl group and two methoxy groups attached to the isoquinoline ring

Métodos De Preparación

The synthesis of 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several steps. One common method includes the condensation of 4-chlorobenzaldehyde with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Análisis De Reacciones Químicas

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Aplicaciones Científicas De Investigación

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological systems to understand its potential as a pharmacological agent.

Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs.

Industry: This compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds such as:

1-(4-Chlorophenyl)-6,7-dimethoxyisoquinoline: Lacks the tetrahydro component, leading to different chemical properties and reactivity.

1-(4-Methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline:

1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: The dihydro form has different reactivity and stability compared to the tetrahydro form.

These comparisons highlight the unique features of this compound, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound's chemical formula is C17H19ClN2O2, with a molecular weight of approximately 318.80 g/mol. The presence of the chlorophenyl group and methoxy substituents contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound have been linked to several pharmacological effects:

- Antidepressant-like Effects : Studies have indicated that THIQ derivatives exhibit potential antidepressant properties by modulating neurotransmitter systems.

- Calcium Channel Modulation : It has been shown to influence calcium currents in smooth muscle tissues by interacting with muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) .

- Neuroprotective Effects : Research suggests that THIQ analogs may exert neuroprotective effects against neurodegenerative disorders through antioxidant mechanisms .

The mechanisms through which this compound exerts its effects include:

- Receptor Interaction : The compound modulates the activity of mAChRs and 5-HT receptors. Specifically, it has been observed to reduce the activity of 5-HT2A and 5-HT2B receptors in smooth muscle tissues .

- Calcium Dynamics : It enhances cytosolic calcium levels by activating voltage-gated L-type calcium channels, thereby affecting muscle contractility .

Case Studies

- Smooth Muscle Activity : In a study examining the effects on isolated smooth muscle preparations (SMP), this compound was found to significantly reduce the strength of Ca²⁺-dependent contractions at concentrations ranging from 25 to 100 μM. The maximal effect was noted at 50 μM .

- Neurotransmitter Interaction : The compound demonstrated a significant inhibition of neuronal activity when co-administered with serotonin (5-HT), suggesting its role in modulating neurotransmitter systems .

Comparative Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antidepressant-like | Positive effect on mood | Modulation of neurotransmitters |

| Calcium Channel Modulation | Reduced contraction strength | Activation of L-type Ca²⁺ channels |

| Neuroprotective | Protection against neurodegeneration | Antioxidant properties |

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2.ClH/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11;/h3-6,9-10,17,19H,7-8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFYITZZJQASAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Cl)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656556 |

Source

|

| Record name | 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10268-27-6 |

Source

|

| Record name | 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.